molecular formula C9H8BrFO2 B1371307 Methyl 5-(bromomethyl)-2-fluorobenzoate CAS No. 709-45-5

Methyl 5-(bromomethyl)-2-fluorobenzoate

Cat. No. B1371307
CAS RN: 709-45-5
M. Wt: 247.06 g/mol
InChI Key: GHEFZYZTGHKBBI-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)-2-fluorobenzoate is an organobromine compound with the molecular formula C8H7BrFO2. It is a colorless liquid with a strong, pungent odor. It is used as an intermediate in organic synthesis and as a reagent in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a catalyst in the synthesis of various organic compounds.

Scientific Research Applications

Synthesis and Chemical Intermediates

Methyl 5-(bromomethyl)-2-fluorobenzoate plays a crucial role in the synthesis of various chemical compounds. It serves as a key intermediate in the production of anti-cancer drugs, particularly those that inhibit thymidylate synthase. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is significant in anticancer drug development, involves a series of reactions where bromomethyl and fluoro groups are instrumental (Cao Sheng-li, 2004).

Pharmaceutical Research

In pharmaceutical research, methyl 5-(bromomethyl)-2-fluorobenzoate and its derivatives are utilized in the creation of radioligands for imaging brain metabotropic glutamate receptors (mGluR5) in PET (Positron Emission Tomography) scans. This application is essential in neuroscience and pharmacology for understanding brain function and developing neurological therapies (F. Siméon et al., 2012).

Organic Synthesis and Process Chemistry

The compound is extensively used in organic synthesis and process chemistry for constructing complex molecules. For example, its role in the telescoping process in synthesizing key intermediates for drug discoveries is pivotal. By implementing innovative synthetic routes and techniques, chemists can increase yields and streamline processes for quicker and more efficient drug development (K. Nishimura & T. Saitoh, 2016).

Detection and Imaging

In the field of chemical sensing and imaging, derivatives of methyl 5-(bromomethyl)-2-fluorobenzoate are being explored as fluorogenic chemosensors. These sensors show promising applications in detecting specific metal ions like Al3+, which is crucial in environmental monitoring and biological studies (Xingpei Ye et al., 2014).

properties

IUPAC Name

methyl 5-(bromomethyl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEFZYZTGHKBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627279
Record name Methyl 5-(bromomethyl)-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(bromomethyl)-2-fluorobenzoate

CAS RN

709-45-5
Record name Methyl 5-(bromomethyl)-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-fluoro-5-methylbenzoate (17.16 g, 102.1 mmol) in CCl4(250 mL) is added NBS (18.2 g, 102.1 mmol) and AIBN (0.83 g, 5.1 mmol), and the resulting solution is refluxed for 3 hours. After cooling, the mixture is filtered through celite, evaporated, and chromatographed (silica, 5 to 15% EtOAc/hexane) to yield methyl 5-bromomethyl-2-fluorobenzoate, as a white solid.
Quantity
17.16 g
Type
reactant
Reaction Step One
Name
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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